2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide
Overview
Description
2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.29 g/mol . This compound is characterized by a furan ring substituted with two methyl groups at positions 2 and 5, and a piperidin-4-yl group attached to the carboxamide functionality at position 3.
Preparation Methods
The synthesis of 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with methyl groups:
Attachment of the piperidin-4-yl group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions, where the piperidine acts as a nucleophile attacking an electrophilic carbonyl carbon.
Formation of the carboxamide: The final step involves the formation of the carboxamide functionality through the reaction of the substituted furan with an appropriate amine under suitable conditions.
Chemical Reactions Analysis
2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide functionality can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide can be compared with other similar compounds, such as:
2,5-dimethylfuran: A simpler compound with only the furan ring and methyl groups, lacking the piperidin-4-yl and carboxamide functionalities.
N-(piperidin-4-yl)furan-3-carboxamide: Similar to the target compound but without the methyl groups on the furan ring.
2,5-dimethyl-N-(piperidin-4-yl)benzamide: A benzamide derivative with a similar structure but with a benzene ring instead of a furan ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-N-piperidin-4-ylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-7-11(9(2)16-8)12(15)14-10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUTWUXYVWSST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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